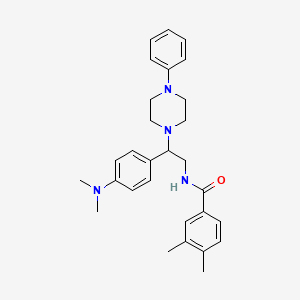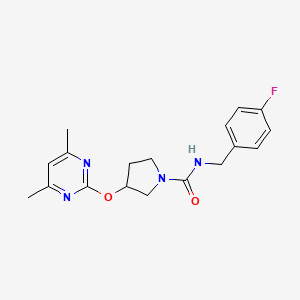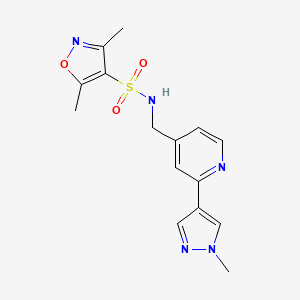
Methyl 3-(3-isopropoxypropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc. These properties can give insights into how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
Synthetic and Crystallographic Studies
Research has focused on the synthesis of quinazoline derivatives, exploring their structural characteristics and potential biological activities. For instance, consecutive alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has been investigated, leading to products that demonstrated high inhibition of Hepatitis B Virus replication in vitro at a 10 µM concentration (Kovalenko et al., 2020). This suggests potential antiviral applications for similar compounds.
Antibacterial Activity
Heterocyclic compounds, including quinazoline derivatives, have been explored for their antibacterial properties. A study synthesized compounds that showed significant activity against various strains of microorganisms, including Staphylococcus aureus and Escherichia coli, with MIC ranging from 6 – 12 mg/mL (Osarodion Peter Osarumwense, 2022). This highlights the potential of quinazoline derivatives in developing new antibacterial agents.
Anticonvulsant and Antimicrobial Activities
Another area of application is the synthesis of quinazolinone derivatives for evaluating their anticonvulsant and antimicrobial activities. Some derivatives have been found to show broad-spectrum activity against tested Gram-positive and Gram-negative bacteria, as well as fungi, and potent anticonvulsant activity, suggesting their use in treating infections and epilepsy (Rajasekaran et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-oxo-3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-10(2)22-8-4-7-18-14(19)12-6-5-11(15(20)21-3)9-13(12)17-16(18)23/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQZZXDIABMUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2834972.png)
![N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B2834973.png)





![3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2834982.png)


![[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol](/img/structure/B2834988.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone](/img/structure/B2834989.png)
